3-Furanol, tetrahydro-2,4,4,5,5-pentamethyl-, trans-
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Overview
Description
3-Furanol, tetrahydro-2,4,4,5,5-pentamethyl-, trans- is a chemical compound with the molecular formula C10H20O2 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of multiple methyl groups and a hydroxyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furanol, tetrahydro-2,4,4,5,5-pentamethyl-, trans- typically involves the hydrogenation of a precursor furan compound. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is carried out at elevated temperatures and pressures to ensure complete hydrogenation of the furan ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes are designed to maximize yield and efficiency while minimizing the use of hazardous reagents. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Furanol, tetrahydro-2,4,4,5,5-pentamethyl-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form saturated derivatives.
Substitution: The methyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Electrophiles such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Furanol, tetrahydro-2,4,4,5,5-pentamethyl-, trans- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Furanol, tetrahydro-2,4,4,5,5-pentamethyl-, trans- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (THF): A common solvent with a similar furan ring structure but lacking the multiple methyl groups.
3-Hydroxytetrahydrofuran: Similar structure with a hydroxyl group but fewer methyl groups.
2-Furanmethanol, tetrahydro-5-methyl-: Contains a furan ring with a hydroxyl group and a single methyl group.
Uniqueness
3-Furanol, tetrahydro-2,4,4,5,5-pentamethyl-, trans- is unique due to the presence of multiple methyl groups, which influence its chemical reactivity and physical properties. This structural feature distinguishes it from other furan derivatives and contributes to its specific applications and potential biological activity.
Properties
CAS No. |
61266-61-3 |
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Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(2S,3R)-2,4,4,5,5-pentamethyloxolan-3-ol |
InChI |
InChI=1S/C9H18O2/c1-6-7(10)8(2,3)9(4,5)11-6/h6-7,10H,1-5H3/t6-,7-/m0/s1 |
InChI Key |
HHEJSZLFGXUUFY-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C(C(O1)(C)C)(C)C)O |
Canonical SMILES |
CC1C(C(C(O1)(C)C)(C)C)O |
Origin of Product |
United States |
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